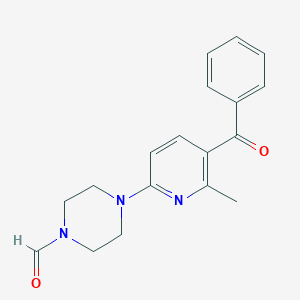

4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

CAS No.:

Cat. No.: VC15844231

Molecular Formula: C18H19N3O2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19N3O2 |

|---|---|

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | 4-(5-benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde |

| Standard InChI | InChI=1S/C18H19N3O2/c1-14-16(18(23)15-5-3-2-4-6-15)7-8-17(19-14)21-11-9-20(13-22)10-12-21/h2-8,13H,9-12H2,1H3 |

| Standard InChI Key | OSEZUQCRGSGSPN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(=O)C3=CC=CC=C3 |

Introduction

4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with significant potential in medicinal chemistry. Its structure features a piperazine ring substituted with both a benzoyl group and a pyridine moiety, contributing to its biological activity and relevance in drug development. This compound is classified under the category of organic compounds known as 1-benzoylpiperidines, which are characterized by a piperidine ring substituted at the 1-position with a benzoyl group.

Chemical Reactions

4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde can participate in various chemical reactions, often requiring protective groups to prevent unwanted reactions during functionalization steps. The use of N-protection is common during acylation processes to ensure selectivity and yield.

Synthesis

The synthesis of 4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves several steps, beginning with the preparation of the piperazine ring. A common synthetic route includes the use of protective groups to facilitate selective functionalization. In industrial settings, methods may be optimized for large-scale production using continuous flow reactors to enhance yield and purity while minimizing by-products.

Mechanism of Action

The mechanism of action for 4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific biological targets, particularly within the central nervous system. It is believed to act on gamma-aminobutyric acid receptors, similar to other derivatives of piperazine, which may contribute to its pharmacological effects.

Potential Therapeutic Applications

The compound's unique structural characteristics make it a valuable candidate for further research into its biological activities and potential therapeutic applications. Its potential in medicinal chemistry is significant, particularly in the development of drugs targeting neurological disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume